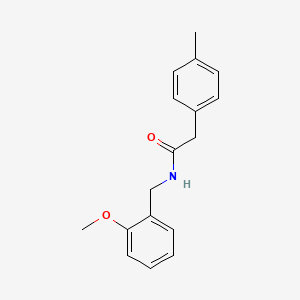![molecular formula C20H24N2O2 B5768323 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as MPMPB, is a chemical compound that belongs to the class of benzamide derivatives. It is an important research chemical that has been extensively studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been used in studies to investigate the role of dopamine D3 receptors in drug addiction, schizophrenia, and other neuropsychiatric disorders.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves its binding to the dopamine D3 receptor, which inhibits the activity of this receptor. This leads to a decrease in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are involved in various physiological processes.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects, which are mediated by its binding to the dopamine D3 receptor. It has been shown to decrease the release of dopamine in the brain, which leads to a decrease in the rewarding effects of drugs of abuse. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is also relatively stable and easy to synthesize, which makes it a cost-effective research chemical. However, 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide also has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is also highly lipophilic, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One area of research is the investigation of its potential therapeutic applications in neuropsychiatric disorders, such as drug addiction and schizophrenia. Another area of research is the development of novel analogs of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 4-(1-piperidinylmethyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. The purity and yield of the product can be improved by optimizing the reaction conditions.
Propriétés
IUPAC Name |
4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-11-7-17(8-12-19)20(23)21-18-9-5-16(6-10-18)15-22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYGFXIJSVXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)

![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)

![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)

